molecular formula C14H8F4O3 B2880905 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 1261740-57-1

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid

Cat. No.: B2880905
CAS No.: 1261740-57-1
M. Wt: 300.209
InChI Key: HMPACGRUTXTZNL-UHFFFAOYSA-N
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Description

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is an organic compound with the molecular formula C14H8F4O3 It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The fluoro and trifluoromethoxy groups can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethoxy)benzoic acid
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethoxy groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are advantageous in various applications .

Properties

IUPAC Name

3-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPACGRUTXTZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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